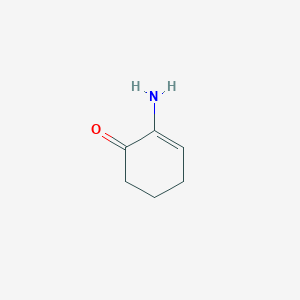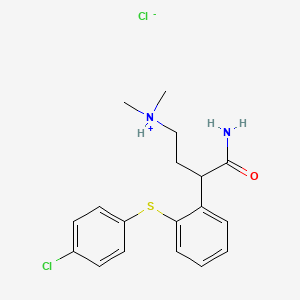
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a thioether linkage, and a dimethylaminoethyl side chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride typically involves multiple steps, starting with the formation of the thioether linkage. One common method involves the reaction of 4-chlorothiophenol with an appropriate benzyl halide under basic conditions to form the thioether. This intermediate is then reacted with a dimethylaminoethyl halide in the presence of a base to introduce the dimethylaminoethyl side chain. The final step involves the acylation of the resulting amine with a suitable acyl chloride to form the benzeneacetamide structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
- 2-((4-Methylphenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
- 2-((4-Fluorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride
Uniqueness
2-((4-Chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
CAS No. |
62674-77-5 |
|---|---|
Molecular Formula |
C18H22Cl2N2OS |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
[4-amino-3-[2-(4-chlorophenyl)sulfanylphenyl]-4-oxobutyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C18H21ClN2OS.ClH/c1-21(2)12-11-16(18(20)22)15-5-3-4-6-17(15)23-14-9-7-13(19)8-10-14;/h3-10,16H,11-12H2,1-2H3,(H2,20,22);1H |
InChI Key |
LMJHYIILVGMBAN-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC(C1=CC=CC=C1SC2=CC=C(C=C2)Cl)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




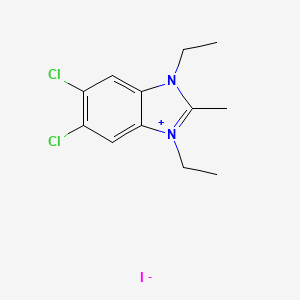

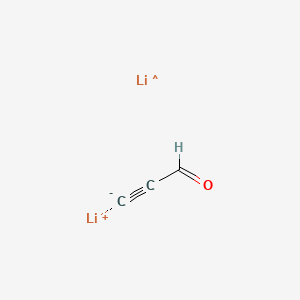
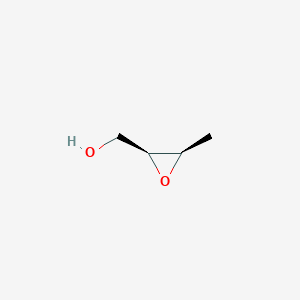
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)


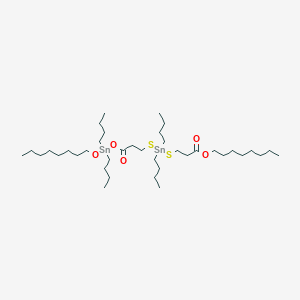
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
